

# An In-depth Technical Guide to Sodium Ferrocyanide (CAS Number 13601-19-9)

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## Compound of Interest

Compound Name: Sodium ferrocyanide

Cat. No.: B1143547

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## Abstract

**Sodium ferrocyanide**, with the CAS number 13601-19-9 for its anhydrous form and 14434-22-1 for the decahydrate, is a coordination compound with a rich history and diverse applications. While it is widely known as an anti-caking agent in food and road salt, its utility in the scientific realm, particularly in biological research and drug development, is centered on its role in the venerable Prussian blue histochemical stain. This technical guide provides a comprehensive overview of the core properties of **sodium ferrocyanide**, detailed experimental protocols for its characterization and use, and a discussion of its application in assessing cellular iron content, a critical parameter in various disease states and in the evaluation of novel therapeutics.

## Core Properties of Sodium Ferrocyanide

**Sodium ferrocyanide** is the sodium salt of the coordination complex  $[\text{Fe}(\text{CN})_6]^{4-}$ . It typically exists as a pale yellow crystalline solid in its decahydrate form ( $\text{Na}_4[\text{Fe}(\text{CN})_6] \cdot 10\text{H}_2\text{O}$ ), also known as yellow prussiate of soda.[1][2][3][4] Despite the presence of cyanide ligands, the compound exhibits low toxicity because the cyanide groups are tightly bound to the central iron atom, preventing their release under physiological conditions.[2][5] However, in the presence of strong acids or upon exposure to UV light, the toxic gas hydrogen cyanide can be liberated.[2][6][7]

## Physical and Chemical Properties

A summary of the key physical and chemical properties of both anhydrous **sodium ferrocyanide** and its decahydrate form is presented in the tables below for easy comparison.

Property	Anhydrous Sodium Ferrocyanide ( $\text{Na}_4[\text{Fe}(\text{CN})_6]$ )	Sodium Ferrocyanide Decahydrate ( $\text{Na}_4[\text{Fe}(\text{CN})_6] \cdot 10\text{H}_2\text{O}$ )
CAS Number	13601-19-9	14434-22-1
Molecular Formula	$\text{C}_6\text{FeN}_6\text{Na}_4$ [8]	$\text{C}_6\text{H}_{20}\text{FeN}_6\text{Na}_4\text{O}_{10}$ [9]
Molecular Weight	303.91 g/mol [2][8]	484.06 g/mol [6][10]
Appearance	Pale yellow crystals[2][6][11]	Pale yellow, slightly efflorescent monoclinic crystals[6][12][13]
Odor	Odorless[2][11]	Odorless[12]
Density	1.458 g/cm <sup>3</sup> [2][11]	1.458 g/cm <sup>3</sup> [1][13]
Melting Point	435 °C (decomposes)[2][10][11]	81.5 °C (decomposes, loses water)[2][11]
Decomposition	Decomposes at 435 °C in a vacuum to form sodium cyanide, iron, carbon, and nitrogen.[6] When heated in air, it decomposes to form sodium cyanide and iron carbide.[6]	Loses water of crystallization at 50-60 °C and becomes anhydrous.[6][11]
Crystal Structure	Monoclinic[2][12]	Monoclinic[2][12]
Refractive Index (n <sub>D</sub> )	1.530[2][6]	1.530[2][6]

## Solubility Data

Solvent	Solubility of Anhydrous Sodium Ferrocyanide ( g/100 mL)
Water at 10 °C	10.2[2][11]
Water at 20 °C	17.6[2][11][14]
Water at 96.6 °C	39.7[2][11]
Alcohol	Insoluble[1][2][12]
Organic Solvents	Insoluble[1][3]

## Safety and Toxicity

Parameter	Value
LD <sub>50</sub> (Oral, rat)	1600-3200 mg/kg[5] to 5100 mg/kg[15]
Acceptable Daily Intake (ADI)	0–0.025 mg/kg body weight[1][2][13]
Reactivity	Reacts with strong acids to produce toxic hydrogen cyanide gas.[1][2][6] Solutions can also produce hydrogen cyanide upon prolonged exposure to sunlight.[6][8] It is incompatible with strong oxidizing agents.[16][17][18]
Health Hazards	May cause mild skin and eye irritation.[9][15] Ingestion of large quantities may be harmful.[15]

## Experimental Protocols

This section provides detailed methodologies for the determination of key properties of **sodium ferrocyanide** and its application in a biological context.

### Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from general principles outlined in the United States Pharmacopeia (USP) for determining the solubility of inorganic salts.[5][17][19]

Objective: To determine the equilibrium solubility of **sodium ferrocyanide** decahydrate in water at a specified temperature.

Materials:

- **Sodium ferrocyanide** decahydrate ( $\text{Na}_4[\text{Fe}(\text{CN})_6] \cdot 10\text{H}_2\text{O}$ )
- Deionized water
- Thermostatically controlled shaker or water bath
- Analytical balance
- Volumetric flasks
- Pipettes
- Centrifuge
- Spectrophotometer
- Ferrous sulfate solution (for quantification)[[20](#)]

Procedure:

- Add an excess amount of **sodium ferrocyanide** decahydrate to a known volume of deionized water in a sealed flask.
- Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
- After equilibration, cease agitation and allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.
- Centrifuge the sample to remove any remaining suspended particles.

- Accurately dilute a known volume of the clear supernatant.
- Quantify the concentration of ferrocyanide in the diluted sample using a suitable analytical method, such as spectrophotometry after forming a colored complex (e.g., Prussian blue with an excess of ferric ions).[20]
- Calculate the solubility in g/100 mL based on the measured concentration and dilution factor.

## Determination of Melting Point and Decomposition

This protocol follows the principles of the capillary melting point method as described in the United States Pharmacopeia (USP) <741>, suitable for hydrated salts.[1][11][13]

Objective: To determine the temperature at which **sodium ferrocyanide** decahydrate loses its water of crystallization and the melting/decomposition point of the anhydrous form.

Materials:

- **Sodium ferrocyanide** decahydrate
- Capillary tubes
- Melting point apparatus or a thermogravimetric analyzer (TGA)

Procedure (Capillary Method):

- Finely powder a small amount of **sodium ferrocyanide** decahydrate.
- Pack the powder into a capillary tube to a height of 2.5-3.5 mm.[1]
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample at a controlled rate (e.g., 1-2 °C per minute), especially near the expected transition temperatures.[11][21]
- Observe the sample for any changes. The temperature at which the crystals lose their water of hydration (often observed as a change in appearance or efflorescence) should be noted (around 81.5 °C).[2][11]

- Continue heating and record the temperature at which the now anhydrous salt melts and decomposes (around 435 °C).[2][11]

Procedure (Thermogravimetric Analysis - TGA):

- Place a precisely weighed sample of **sodium ferrocyanide** decahydrate into the TGA sample pan.
- Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
- Record the weight loss as a function of temperature. A significant weight loss corresponding to the loss of ten water molecules will be observed around 50-82 °C.[4][6][14]
- Further heating will show the decomposition of the anhydrous salt at higher temperatures.

## Prussian Blue Staining for Cellular Iron

This protocol is a standard method for the histochemical detection of ferric ( $\text{Fe}^{3+}$ ) iron in cultured cells and is a primary application of **sodium ferrocyanide** in a research setting.[12][15][16]

Objective: To visualize the presence and distribution of intracellular ferric iron deposits (hemosiderin) in cultured cells.

Materials:

- Cultured cells grown on coverslips or in chamber slides
- Phosphate-buffered saline (PBS)
- Cell fixation solution (e.g., 4% paraformaldehyde in PBS)
- Perls' solution A: 10% (w/v) Potassium Ferrocyanide (or **Sodium Ferrocyanide**) in deionized water.
- Perls' solution B: 20% (v/v) Hydrochloric Acid (HCl) in deionized water.

- Working Perls' solution: Mix equal parts of solution A and B immediately before use.[22]
- Nuclear Fast Red or other suitable counterstain
- Microscope

#### Procedure:

- Wash the cultured cells with PBS.
- Fix the cells with the fixation solution for 15-20 minutes at room temperature.
- Wash the fixed cells three times with PBS.
- Incubate the cells with the freshly prepared working Perls' solution for 20 minutes at room temperature.[1]
- Wash the cells thoroughly with deionized water.
- Counterstain the cells with Nuclear Fast Red for 5 minutes to visualize the nuclei.[22]
- Rinse briefly in deionized water.
- Dehydrate the cells through a graded series of ethanol and clear with xylene (if mounting on slides).
- Mount the coverslips onto microscope slides with a suitable mounting medium.
- Visualize under a light microscope. Ferric iron deposits will appear as distinct blue precipitates.[15]

## Applications in Research and Drug Development

While **sodium ferrocyanide** has numerous industrial applications, its role in the life sciences is primarily as a key reagent in the Prussian blue reaction for the detection of ferric iron.[3][15][21]

## Detection of Cellular Iron and Ferroptosis

Iron is an essential element, but its excess can be toxic, leading to the generation of reactive oxygen species and a form of programmed cell death known as ferroptosis. Many pathological conditions, including neurodegenerative diseases and certain cancers, are associated with dysregulated iron metabolism.[12] The Prussian blue stain is an invaluable tool for researchers and drug development professionals to:

- Assess iron overload: In cell culture models of diseases like hemochromatosis or in response to compounds that disrupt iron homeostasis.
- Study ferroptosis: By visualizing the accumulation of intracellular iron, a key trigger for this cell death pathway.
- Screen for drug efficacy: A drug candidate designed to chelate iron or modulate iron transport can be evaluated by its ability to reduce the intensity of Prussian blue staining in iron-overloaded cells.

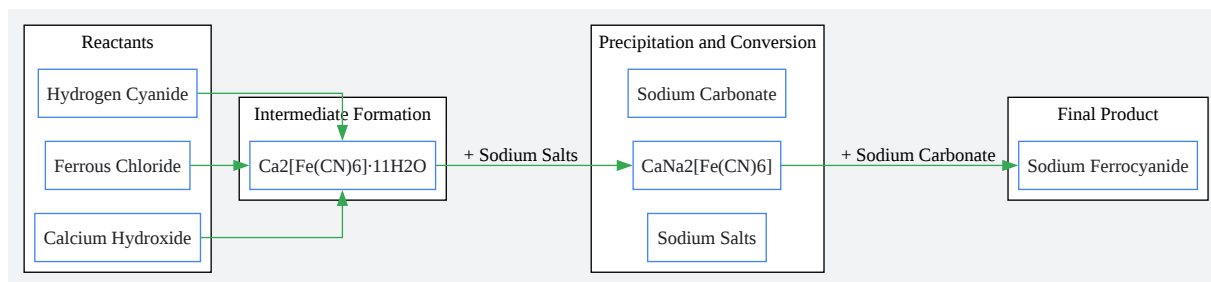
## Role in Biological Systems

The ferrocyanide anion,  $[\text{Fe}(\text{CN})_6]^{4-}$ , can act as an electron donor in certain biological systems. For instance, it has been shown to donate electrons to cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.[21] However, this function is primarily of interest in fundamental biochemical studies and does not represent a direct modulatory role in a signaling pathway in the classical sense. It is important to distinguish **sodium ferrocyanide** from sodium nitroprusside, another iron-cyanide complex that is a well-known nitric oxide (NO) donor and has significant effects on signaling pathways.[11][17][23][24] **Sodium ferrocyanide** itself is not an NO donor.

## Visualizations

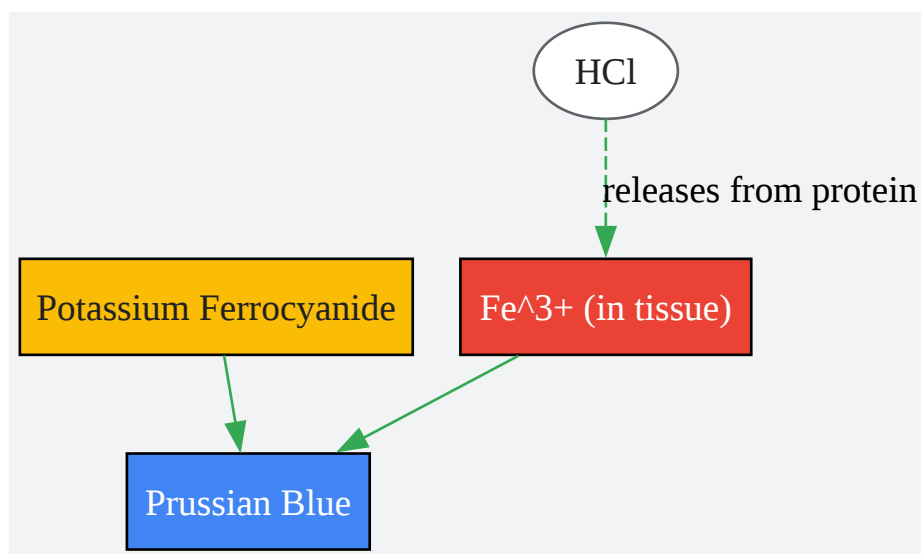
## Chemical Reactions and Workflows





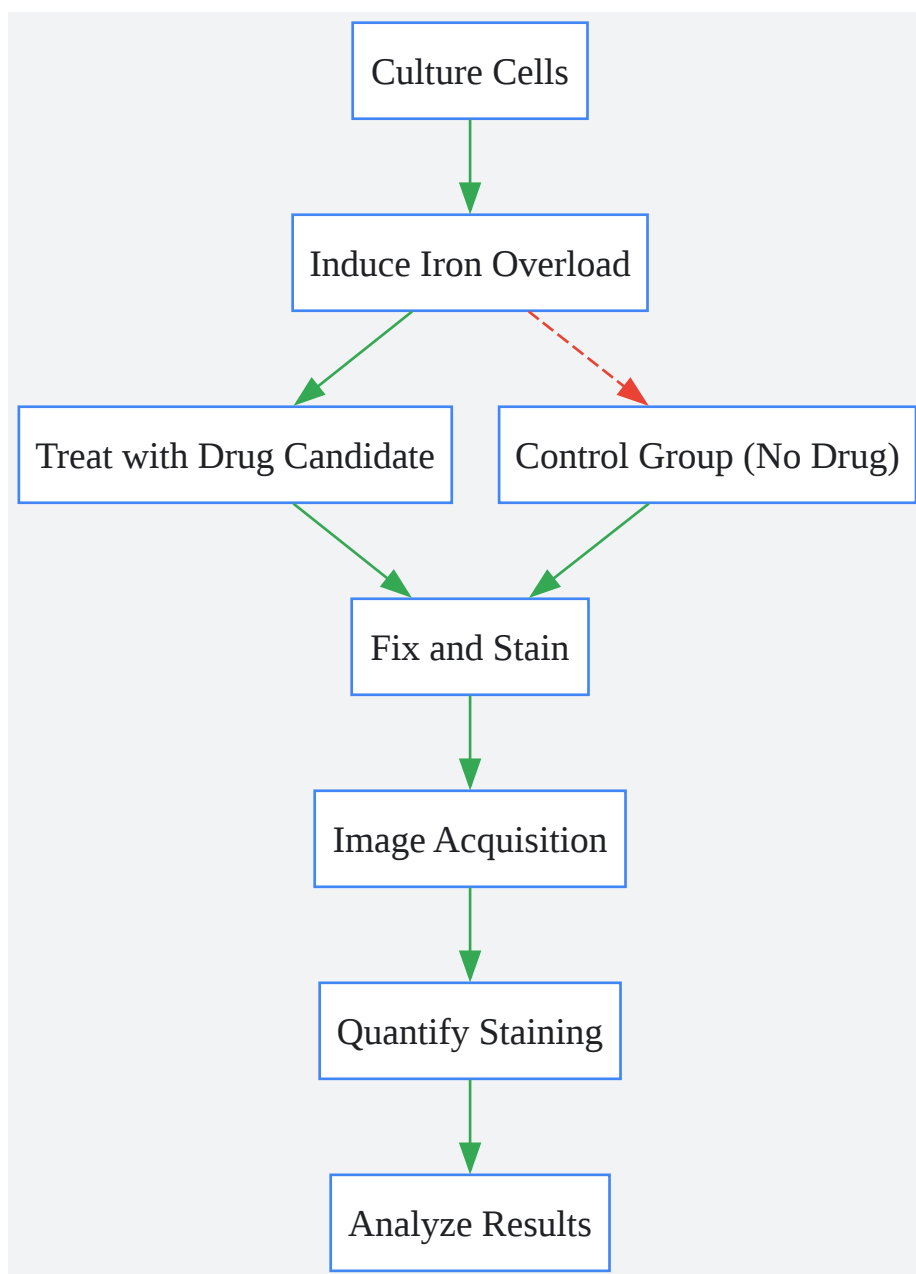
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Caption: Industrial production of **sodium ferrocyanide**.



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Caption: The Prussian blue histochemical reaction.



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Caption: Workflow for assessing drug effects on cellular iron.

## Conclusion

**Sodium ferrocyanide** (CAS 13601-19-9) is a stable coordination compound with well-defined physical, chemical, and toxicological properties. For researchers, scientists, and drug development professionals, its most significant application lies in its use as a reagent for the Prussian blue stain, a robust and sensitive method for detecting ferric iron in biological

samples. This capability allows for the investigation of cellular processes related to iron metabolism and the screening of therapeutic agents targeting iron-related pathologies. The experimental protocols and workflows detailed in this guide provide a framework for the accurate characterization and application of this versatile compound in a modern research setting.

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